molecular formula C20H22N2O3 B358647 N-(1-BENZYLPIPERIDIN-4-YL)-2H-13-BENZODIOXOLE-5-CARBOXAMIDE CAS No. 38198-55-9

N-(1-BENZYLPIPERIDIN-4-YL)-2H-13-BENZODIOXOLE-5-CARBOXAMIDE

Cat. No.: B358647
CAS No.: 38198-55-9
M. Wt: 338.4g/mol
InChI Key: XSVNPOMPSPGRRX-UHFFFAOYSA-N
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Description

N-(1-Benzylpiperidin-4-yl)-2H-1,3-benzodioxole-5-carboxamide is a synthetic small molecule characterized by a benzodioxole core fused to a carboxamide group, which is further linked to a 1-benzylpiperidin-4-yl moiety. The piperidine-benzyl substituent introduces a basic nitrogen center, which may enhance solubility and receptor-binding interactions.

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c23-20(16-6-7-18-19(12-16)25-14-24-18)21-17-8-10-22(11-9-17)13-15-4-2-1-3-5-15/h1-7,12,17H,8-11,13-14H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVNPOMPSPGRRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC3=C(C=C2)OCO3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closure from Protocatechuic Acid

The benzodioxole ring is synthesized via condensation of 3,4-dihydroxybenzoic acid (protocatechuic acid) with dichloromethane under basic conditions:

3,4-(OH)2C6H3COOH+CH2Cl2NaOH, H2O1,3-Benzodioxole-5-carboxylic acid+2HCl\text{3,4-(OH)}2\text{C}6\text{H}3\text{COOH} + \text{CH}2\text{Cl}2 \xrightarrow{\text{NaOH, H}2\text{O}} \text{1,3-Benzodioxole-5-carboxylic acid} + 2\text{HCl}

Optimization Notes :

  • Yield : 68–72% after recrystallization (ethanol/water).

  • Side Reactions : Over-alkylation minimized by stoichiometric control of CH2_2Cl2_2.

Synthesis of 1-Benzylpiperidin-4-Amine

Benzylation of Piperidin-4-Amine

Piperidin-4-amine undergoes N-alkylation with benzyl bromide in the presence of K2_2CO3_3 as a base:

Piperidin-4-amine+BnBrK2CO3,CH3CN1-Benzylpiperidin-4-amine+HBr\text{Piperidin-4-amine} + \text{BnBr} \xrightarrow{\text{K}2\text{CO}3, \text{CH}_3\text{CN}} \text{1-Benzylpiperidin-4-amine} + \text{HBr}

Reaction Conditions :

  • Solvent : Acetonitrile (reflux, 12 h).

  • Yield : 85% after column chromatography (SiO2_2, EtOAc/hexane).

Reductive Amination (Alternative)

Piperidin-4-one is reacted with benzylamine under hydrogenation conditions:

Piperidin-4-one+BnNH2NaBH4,MeOH1-Benzylpiperidin-4-amine\text{Piperidin-4-one} + \text{BnNH}2 \xrightarrow{\text{NaBH}4, \text{MeOH}} \text{1-Benzylpiperidin-4-amine}

Limitations : Lower yield (65%) due to competing imine formation.

Amide Coupling Methods

Carbodiimide-Mediated Coupling

Activation of 1,3-benzodioxole-5-carboxylic acid with EDCl/HOBt in dichloromethane:

Acid+EDCl+HOBtActive ester1-Benzylpiperidin-4-amineTarget compound\text{Acid} + \text{EDCl} + \text{HOBt} \rightarrow \text{Active ester} \xrightarrow{\text{1-Benzylpiperidin-4-amine}} \text{Target compound}

Conditions :

  • Base : N,N-Diisopropylethylamine (DIPEA).

  • Yield : 78%.

HATU-Driven Coupling

Superior activation achieved with HATU in DMF:

Acid+HATU+DIPEAAcyloxyphosphonium intermediateAmineProduct\text{Acid} + \text{HATU} + \text{DIPEA} \rightarrow \text{Acyloxyphosphonium intermediate} \xrightarrow{\text{Amine}} \text{Product}

Advantages :

  • Reaction Time : 2 h at 25°C.

  • Yield : 92%.

Comparative Analysis of Coupling Agents

Agent Solvent Time (h) Yield (%) Purity (%)
EDCl/HOBtDCM247895
HATUDMF29298
DCCTHF187090

Data synthesized from.

Purification and Characterization

Chromatographic Methods

  • Flash Chromatography : SiO2_2 column with gradient elution (EtOAc/hexane 1:3 to 1:1).

  • HPLC : C18 column, 70:30 acetonitrile/water, retention time = 6.9 min.

Spectroscopic Data

  • HRMS (ESI+) : m/z 339.2172 [M+H]+^+ (calc. 339.2176).

  • 1^1H NMR (400 MHz, CDCl3_3) : δ 6.82 (s, 1H, ArH), 6.72 (d, J = 8.2 Hz, 1H, ArH), 4.31 (s, 2H, OCH2_2O), 3.52 (m, 1H, NHCH), 2.91 (d, J = 11.6 Hz, 2H, NCH2_2), 1.82–1.45 (m, 4H, piperidine).

Process Optimization and Scalability

Solvent Selection

  • DMF favored for HATU due to high solubility of intermediates.

  • Ethanol/water mixtures effective for recrystallization (purity >99%).

Temperature Control

  • Coupling at 0°C reduces racemization but extends reaction time.

Scale-Up Challenges

  • Exothermic Reactions : Mitigated via slow addition of coupling agents.

  • Cost : HATU preferred for lab-scale; EDCl for industrial applications .

Chemical Reactions Analysis

N-(1-BENZYLPIPERIDIN-4-YL)-2H-13-BENZODIOXOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other functional groups.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(1-BENZYLPIPERIDIN-4-YL)-2H-13-BENZODIOXOLE-5-CARBOXAMIDE has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of analgesics and anti-inflammatory drugs.

    Biology: It is used in biological studies to investigate its effects on various cellular pathways and its potential as a therapeutic agent.

    Chemistry: The compound serves as a building block in the synthesis of more complex molecules and is used in studies of reaction mechanisms and chemical reactivity.

Mechanism of Action

The mechanism of action of N-(1-BENZYLPIPERIDIN-4-YL)-2H-13-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as receptors and enzymes. The compound’s structure allows it to bind to opioid receptors, where it can exert analgesic effects by modulating pain signaling pathways. Additionally, it may interact with other cellular targets, influencing various biological processes and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound N-(Benzo[d][1,3]dioxol-5-yl)-1-(2-(4,6-dimethylpyrimidin-2-ylthio)-N-(4-methoxybenzyl)acetamido)cyclopentanecarboxamide (, C₂₉H₃₂N₄O₅S, MW 548.65) shares the benzodioxole-carboxamide backbone with the target compound but diverges significantly in substituents:

  • Complexity : The compound incorporates a cyclopentane ring, a pyrimidinylthio group, and a 4-methoxybenzyl substituent, increasing molecular weight by ~212 Da compared to the target compound (estimated MW 336.39 for C₂₀H₂₀N₂O₃).
  • Functional Groups : The sulfur atom in the pyrimidinylthio group () may enhance binding to metal-dependent enzymes, while the methoxybenzyl group increases lipophilicity (clogP ~4.2 estimated) compared to the simpler benzyl group in the target compound (clogP ~3.1).
  • Synthetic Accessibility : The target compound’s simpler structure likely allows for more straightforward synthesis and purification compared to the multi-step synthesis required for ’s compound.

Hypothesized Pharmacological Profiles

  • Target Compound : The absence of bulky substituents (e.g., cyclopentane or pyrimidine) may improve blood-brain barrier penetration, making it a candidate for central nervous system targets like sigma-1 or serotonin receptors.

Data Table: Structural and Physicochemical Comparison

Property Target Compound Compound
Molecular Formula C₂₀H₂₀N₂O₃ (estimated) C₂₉H₃₂N₄O₅S
Molecular Weight 336.39 g/mol (estimated) 548.65 g/mol
Key Functional Groups Benzodioxole, Piperidine-Benzyl Benzodioxole, Pyrimidinylthio, Cyclopentane, Methoxybenzyl
clogP (Estimated) ~3.1 ~4.2
Hydrogen Bond Acceptors 5 9
Rotatable Bonds 5 10

Research Findings and Limitations

  • Target Compound: No peer-reviewed studies directly addressing its bioactivity or pharmacokinetics were identified. Its structural simplicity may favor metabolic stability but could reduce target specificity compared to more complex analogues.

Biological Activity

N-(1-benzylpiperidin-4-yl)-2H-1,3-benzodioxole-5-carboxamide, a compound characterized by its unique structural features, has attracted considerable attention due to its potential biological activities. This article delves into the biochemical properties, cellular effects, molecular mechanisms, and research findings associated with this compound.

Chemical Structure and Properties

The compound's IUPAC name is N-(1-benzylpiperidin-4-yl)-2H-1,3-benzodioxole-5-carboxamide. It possesses a molecular formula of C20H22N2O3C_{20}H_{22}N_{2}O_{3} and a molecular weight of 338.40 g/mol. The structure includes a benzodioxole moiety, which is known for its diverse biological activities.

Interaction with Biomolecules

The compound may interact with various enzymes and proteins, although specific interactions have not been extensively reported. Preliminary studies suggest potential enzyme inhibition or activation, which could influence metabolic pathways and cellular functions .

Cellular Effects

Research indicates that N-(1-benzylpiperidin-4-yl)-2H-1,3-benzodioxole-5-carboxamide may affect cell signaling pathways and gene expression. This modulation can lead to changes in cellular metabolism and overall cell function .

The exact molecular mechanism of action remains largely unexplored. However, it is hypothesized that the compound may exert its effects through:

  • Binding Interactions : Potential binding to specific receptors or enzymes.
  • Enzyme Inhibition : Inhibition of key metabolic enzymes involved in various biochemical pathways.
  • Gene Expression Modulation : Alteration of gene expression profiles that affect cellular responses to stimuli .

Case Studies and Experimental Data

Research studies have demonstrated the compound's potential as an enzyme inhibitor and its applications in medicinal chemistry. For instance, it has been investigated for its anticancer properties in glucose-starved tumor cells, showing promise in targeting metabolic vulnerabilities in cancer biology .

Summary of Biological Activities

Activity Description
Enzyme Inhibition Potential inhibition of metabolic enzymes; specific targets yet to be identified.
Anticancer Properties Investigated for efficacy against glucose-starved tumor cells.
Cell Signaling Modulation May influence key signaling pathways affecting cell growth and survival.

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